Pyridinium, 4-((hydroxyimino)methyl)-1-(((4-(3-methyl-1-oxobutyl)pyridinio)methoxy)methyl)-, diiodide, dihydrate
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Overview
Description
1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O is a complex organic compound with a unique structure that includes pyridinium rings and oxapropane linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O typically involves multi-step organic reactions. The process begins with the preparation of the pyridinium intermediates, followed by the formation of the oxapropane linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O include other pyridinium-based compounds and oxapropane derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of 1-(4-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane 2I 2H2-O lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple scientific fields.
Properties
CAS No. |
85126-25-6 |
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Molecular Formula |
C18H23I2N3O3 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
1-[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]-2,2-dimethylpropan-1-one;diiodide |
InChI |
InChI=1S/C18H22N3O3.2HI/c1-18(2,3)17(22)16-6-10-21(11-7-16)14-24-13-20-8-4-15(5-9-20)12-19-23;;/h4-12H,13-14H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
OXRCXXQNADQXTA-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)(C)C(=O)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)/C=N/O.[I-].[I-] |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[I-].[I-] |
Origin of Product |
United States |
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